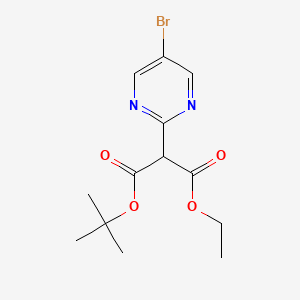
1-tert-Butyl 3-ethyl 2-(5-bromopyrimidin-2-yl)malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-tert-Butyl 3-ethyl 2-(5-bromopyrimidin-2-yl)malonate is a chemical compound with the molecular formula C13H17BrN2O4 and a molecular weight of 345.19 g/mol . This compound is characterized by the presence of a bromopyrimidine moiety, which is known for its applications in various chemical and pharmaceutical research fields.
準備方法
The synthesis of 1-tert-Butyl 3-ethyl 2-(5-bromopyrimidin-2-yl)malonate typically involves the reaction of tert-butyl malonate with 5-bromopyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
1-tert-Butyl 3-ethyl 2-(5-bromopyrimidin-2-yl)malonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromopyrimidine moiety reacts with boronic acids to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or THF. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-tert-Butyl 3-ethyl 2-(5-bromopyrimidin-2-yl)malonate is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-tert-Butyl 3-ethyl 2-(5-bromopyrimidin-2-yl)malonate involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of biological pathways, depending on the nature of the target and the compound’s binding affinity .
類似化合物との比較
Similar compounds to 1-tert-Butyl 3-ethyl 2-(5-bromopyrimidin-2-yl)malonate include:
tert-Butyl (5-bromopyrimidin-2-yl)methylcarbamate: Shares the bromopyrimidine moiety but differs in the rest of the molecular structure.
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate: Contains a different heterocyclic system but is used in similar coupling reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for versatile applications in various fields of research and industry.
生物活性
1-tert-Butyl 3-ethyl 2-(5-bromopyrimidin-2-yl)malonate is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Properties:
- Molecular Weight: 328.19 g/mol
- Purity: ≥95%
- Storage Conditions: Store in a dark place at 2-8°C.
The biological activity of this compound appears to be linked to its interaction with various biological targets, particularly in the context of cancer and infectious diseases. The presence of the bromopyrimidine moiety suggests potential interactions with nucleic acids and enzymes involved in cellular proliferation.
Anticancer Activity
Studies have shown that compounds containing bromopyrimidine structures can inhibit cell proliferation in various cancer cell lines. For instance, research indicates that pyrimidine derivatives exhibit significant cytotoxic effects against A431 vulvar epidermal carcinoma cells, suggesting that similar compounds may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound's structural similarity to known antimicrobial agents raises the possibility of antibacterial and antifungal activities. A study on related pyrimidine compounds demonstrated their efficacy against various pathogens, indicating that this compound may exhibit similar antimicrobial effects .
Table 1: Summary of Biological Activities
特性
IUPAC Name |
3-O-tert-butyl 1-O-ethyl 2-(5-bromopyrimidin-2-yl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O4/c1-5-19-11(17)9(12(18)20-13(2,3)4)10-15-6-8(14)7-16-10/h6-7,9H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZLBXOZQBWCGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=NC=C(C=N1)Br)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














